6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine
Description
Properties
IUPAC Name |
6,7-dihydro-4H-thieno[3,2-c]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c8-9-3-1-7-6(5-9)2-4-10-7/h2,4H,1,3,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRUQGAZZAJOLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the molecular chaperone Hsp90, which is essential for the stability and function of many oncogenic proteins. This compound exhibits a remarkable binding affinity to the N-terminus of Hsp90, inhibiting its chaperone function and leading to the degradation of client proteins such as EGFR, Her2, Met, c-Raf, and Akt. This interaction highlights the compound’s potential as a therapeutic agent in cancer treatment.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. For instance, in non-small cell lung cancer (NSCLC) and breast cancer cell lines, the compound effectively inhibits cell growth and promotes apoptotic cell death by degrading Hsp90 client proteins. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, further underscoring its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the N-terminus of Hsp90, inhibiting its chaperone function and leading to the degradation of oncogenic client proteins. This inhibition disrupts multiple signaling pathways involved in cancer cell proliferation and survival. Additionally, the compound does not significantly affect the activities of major cytochrome P450 isoforms, suggesting minimal clinical interactions with other drugs.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and exhibits consistent activity in in vitro and in vivo studies. Long-term exposure to the compound in cancer cell lines results in sustained inhibition of cell proliferation and induction of apoptosis
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, potential adverse effects such as hepatotoxicity and nephrotoxicity may occur. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes biotransformation primarily through cytochrome P450-mediated metabolism. The compound is rapidly metabolized to its active form, which exerts its therapeutic effects. Understanding the metabolic pathways of this compound is essential for optimizing its pharmacokinetic properties and minimizing potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its therapeutic efficacy. The compound is efficiently transported across cell membranes and distributed to various tissues, including tumors. It interacts with specific transporters and binding proteins that facilitate its cellular uptake and accumulation. These interactions are crucial for achieving therapeutic concentrations of the compound at the target site.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with Hsp90 and other target proteins. This localization is essential for its inhibitory effects on Hsp90 chaperone function and subsequent degradation of client proteins. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Biological Activity
6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and synthesis pathways.
Chemical Structure and Properties
The compound features a thienopyridine core that contributes to its unique biological properties. The molecular formula is , and it has a molecular weight of approximately 232.30 g/mol. The structural characteristics of this compound facilitate interactions with various biological targets, making it a subject of interest in drug development.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂N₄S |
| Molecular Weight | 232.30 g/mol |
| IUPAC Name | This compound |
| InChI Key | QOYCQTREHGZARP-UHFFFAOYSA-N |
Anticancer Properties
Research has indicated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds derived from this scaffold can inhibit the growth of HeLa (cervical cancer), CEM (T-lymphoblastic leukemia), and L1210 (murine leukemia) cells with IC50 values ranging from 1.1 to 4.7 μM .
Case Study: Antiproliferative Activity
In one study focusing on the antiproliferative effects of thienopyridine derivatives:
- Compound 3b showed an IC50 value of 1.1 μM against HeLa cells.
- Compound 2b exhibited an IC50 value of 2.8 μM against L1210 cells.
These results suggest that modifications to the thienopyridine core can enhance anticancer potency while maintaining selectivity for cancer cells over normal human peripheral blood mononuclear cells (PBMCs) .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. For example:
- Inhibition of Hedgehog Signaling : Compounds based on this structure have been identified as inhibitors of Hedgehog acyltransferase (HHAT), which is crucial for the maturation and signaling processes in various cancers .
- Histamine Receptor Antagonism : Some derivatives act as selective antagonists for the histamine H4 receptor, indicating potential applications in treating inflammatory conditions .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Thienopyridine Core : This is achieved through cyclization reactions involving thiophene derivatives and nitrogen-containing precursors.
- Introduction of Functional Groups : Further modifications can be made through nucleophilic substitution reactions to enhance biological activity.
Comparison with Similar Compounds
Clopidogrel (Methyl (2S)-(2-chlorophenyl)[6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]acetate sulfate)
- Key Differences: Clopidogrel contains an ester group at the 5-position, whereas 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine has a primary amine . Clopidogrel is a prodrug requiring hepatic activation via CYP450 enzymes, while the amine derivative can directly participate in hydrogen bonding or nucleophilic reactions .
- Activity : Clopidogrel’s antiplatelet activity is enantiomer-specific (S-enantiomer active, R-enantiomer inactive) . In contrast, amine derivatives exhibit broader applications, including antileishmanial and antimicrobial activities .
Spiro-Thiazolinone Derivatives (e.g., Compound 5)
- Structure: 4-(4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-ylsulfonyl)phenyl)-1-thia-4-azaspiro[4.5]decan-3-one.
- Key Differences: Incorporates a sulfonyl group and spiro-thiazolinone ring, enhancing structural rigidity and biofilm inhibition .
- Activity : Exhibits superior biofilm inhibition (IC₅₀: 0.5–2.0 μM) compared to clopidogrel derivatives, which lack such substituents .
Tetrahydrothienopyridine Aromatic Ether Acid Derivatives (e.g., Compound 4a)
- Structure: 4-[3-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)propoxy]benzoic acid.
- Key Differences :
- Activity : Inhibits ADP- and AA-induced platelet aggregation (IC₅₀: 0.018–0.020 mmol/L), outperforming clopidogrel’s carboxylic acid metabolite (IC₅₀: ~0.1 mmol/L) .
Pharmacokinetic and ADME Profiles
Preparation Methods
General Synthetic Strategy
The synthesis of 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine generally follows a sequence involving:
- Preparation of thiophene ethylamide precursors using acid chlorides.
- Cyclization through Bischler–Napieralski reaction to form the dihydrothieno[3,2-c]pyridine core.
- Reduction of the cyclic imine intermediate to afford the target amine.
Preparation of Thiophene Ethylamide Precursors
- Acid chlorides are reacted with appropriate amines to form thiophene ethylamide intermediates.
- The reaction is typically performed in dry organic solvents under controlled conditions.
- General Procedure B: Acid chlorides are added to amine suspensions to yield thiophene ethylamides, which serve as key intermediates for further cyclization.
Cyclization via Bischler–Napieralski Reaction
The pivotal step in the synthesis is the intramolecular cyclization of the thiophene ethylamide to form the dihydrothieno[3,2-c]pyridine ring system.
- The reaction employs phosphorus pentoxide (P2O5) as a dehydrating agent.
- Two main variants exist:
| Procedure | Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Microwave | P2O5 in dry toluene, microwave | Toluene | 140 °C | 0.5 h | Moderate | Gradual temperature increase |
| Reflux | P2O5 in xylene, reflux | Xylene | 85 °C | 2 h | Moderate | Conventional heating |
Reduction of the Cyclic Imine Intermediate
The cyclic imine formed after cyclization is reduced to the corresponding amine.
- Sodium borohydride (NaBH4) is used as the reducing agent.
- The reduction is conducted in dry methanol at room temperature.
- Reaction times range from 1 hour to overnight depending on substrate and scale.
Representative Examples and Yields
Summary Table of Key Synthetic Steps
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Amide formation | Acid chloride + amine | Thiophene ethylamide intermediate | Precursor for cyclization |
| Cyclization (Bischler–Napieralski) | P2O5, microwave or reflux in toluene/xylene | Dihydrothieno[3,2-c]pyridine imine | Requires basification and purification |
| Reduction | NaBH4 in dry methanol, rt | This compound | Typically high yield, mild conditions |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
